9-Phenyl-1,2,3,4-tetrahydroacridine
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Overview
Description
9-Phenyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and industrial applications. Acridine derivatives have been actively researched for their potential therapeutic properties, including anticancer, antibacterial, and antiprotozoal activities .
Preparation Methods
The synthesis of 9-Phenyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Phenyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Phenyl-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Industry: It is used in the development of corrosion inhibitors for protecting metallic surfaces.
Mechanism of Action
The primary mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
9-Phenyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
9-Phenylacridine: Another derivative with similar DNA intercalating properties but differing in its specific biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Properties
CAS No. |
10265-83-5 |
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Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
9-phenyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C19H17N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2 |
InChI Key |
KVWQMXDWBOKOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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